molecular formula C17H14ClN3O3S B2952707 N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide CAS No. 392241-90-6

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide

Cat. No.: B2952707
CAS No.: 392241-90-6
M. Wt: 375.83
InChI Key: VMUGPLSYTNLRAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide is a synthetic organic compound featuring a 1,3,4-thiadiazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities and significant research value . The strong aromaticity of the 1,3,4-thiadiazole ring contributes to great in vivo stability and generally low toxicity for higher vertebrates, making it an excellent platform for drug discovery . Furthermore, derivatives of this scaffold can exhibit mesoionic properties, which allow them to remain neutral and cross cellular membranes efficiently, leading to good cell permeability and bioavailability . The specific substitution pattern on this molecule—a 4-chlorophenyl group at the 5-position and a 3,5-dimethoxybenzamide at the 2-position of the thiadiazole ring—is designed to explore structure-activity relationships, particularly in antimicrobial and central nervous system (CNS) research. Compounds based on the 2-amino-1,3,4-thiadiazole moiety have demonstrated promising antimicrobial properties, acting as lead compounds against a broad spectrum of pathogenic bacteria and fungi, with some derivatives showing activity higher than standard drugs . Additionally, the 1,3,4-thiadiazole scaffold is investigated for anticonvulsant applications. Research indicates that derivatives can prevent neuronal firing in the brain via the GABAA pathway, and their structural features align with the pharmacophoric requirements for anticonvulsant activity, including a hydrogen bonding domain, a hydrophobic aryl ring, and an electron-donator group . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O3S/c1-23-13-7-11(8-14(9-13)24-2)15(22)19-17-21-20-16(25-17)10-3-5-12(18)6-4-10/h3-9H,1-2H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMUGPLSYTNLRAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide typically involves the reaction of 4-chlorophenyl-1,3,4-thiadiazole with 3,5-dimethoxybenzoyl chloride in the presence of a suitable base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow chemistry techniques to enhance efficiency and scalability. This involves the use of automated systems to control reaction parameters such as temperature, pressure, and reagent flow rates, ensuring consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions: N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles like amines or alcohols.

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of reduced derivatives such as alcohols or amines.

  • Substitution: Generation of substituted thiadiazole derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology: Biologically, N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide has shown potential as an antiviral, anti-inflammatory, and anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development.

Medicine: In medicine, the compound is being explored for its therapeutic properties. Its antiviral activity makes it a potential candidate for the treatment of viral infections, while its anti-inflammatory properties suggest its use in managing inflammatory diseases.

Industry: In the industry, this compound is used in the development of new materials and chemicals. Its unique properties make it suitable for applications in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism by which N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide exerts its effects involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, modulating their activity and leading to the desired biological effects. The exact molecular pathways involved depend on the specific application, but common targets include viral enzymes, inflammatory mediators, and cancer cell markers.

Comparison with Similar Compounds

Key Observations:

Substituent Influence :

  • The 4-chlorophenyl group in the target compound may improve metabolic stability compared to the 5-ethyl group in , which could increase susceptibility to oxidative degradation.
  • The 3,5-dimethoxybenzamide moiety provides electron-donating methoxy groups, contrasting with the electron-withdrawing 3,5-dinitrobenzamide in . This difference likely alters solubility and target-binding kinetics.

Biological Activity: While the tetrazole-thiourea hybrids in exhibit herbicidal activity (e.g., inhibition of Arabidopsis thaliana growth), the target compound’s activity remains underexplored. Its dimethoxy groups may reduce cytotoxicity compared to nitro-substituted analogues, as nitro groups are often associated with genotoxicity .

Physicochemical Properties

A theoretical comparison of key properties (calculated using tools like Molinspiration or ChemAxon):

Property Target Compound N-Aroyl Thiourea 3,5-Dinitrobenzamide
Molecular Weight (g/mol) ~375.8 ~280–320 ~477.4
LogP ~3.2 ~2.5–3.0 ~4.1
Hydrogen Bond Acceptors 6 5–7 10
Rotatable Bonds 5 4–6 7
  • Lipophilicity : The target compound’s LogP (~3.2) suggests moderate membrane permeability, balancing the hydrophilic 3,5-dimethoxy groups and lipophilic 4-chlorophenyl moiety.
  • Polar Surface Area : Higher hydrogen-bond acceptors in (e.g., nitro groups) may reduce blood-brain barrier penetration compared to the target compound.

Biological Activity

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide is a compound that belongs to the class of thiadiazole derivatives, which have garnered attention for their diverse biological activities, particularly in anticancer and antiviral research. This article delves into the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H14ClN3OSC_{17}H_{14}ClN_3OS with a molecular weight of approximately 343.83 g/mol. The structure features a thiadiazole ring substituted with a 4-chlorophenyl group and a dimethoxybenzamide moiety.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives, including this compound. The compound has been tested against various cancer cell lines, demonstrating significant cytotoxic effects.

Case Study: Cytotoxicity Evaluation
In vitro studies have shown that the compound exhibits selective cytotoxicity towards cancer cells compared to normal cells. For instance, a study evaluated its effects on MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines using the MTT assay. The results indicated an IC50 value of 10.10 µg/mL against MCF-7 cells. Modifications to the compound's structure led to enhanced activity; for example, changing substituents on the thiadiazole ring significantly improved potency (IC50 = 5.36 µg/mL) .

CompoundCell LineIC50 (µg/mL)
This compoundMCF-710.10
Modified Compound 1MCF-75.36
Modified Compound 2HepG23.21

The mechanism underlying the anticancer activity involves induction of apoptosis in cancer cells. This is evidenced by increased levels of pro-apoptotic markers such as Bax and caspase-9 in treated cells. Additionally, cell cycle analysis revealed that treatment with this compound resulted in G2/M phase arrest in HepG2 cells .

Antiviral Activity

Thiadiazole derivatives have also been explored for antiviral properties. A study focused on sulfonamide derivatives related to thiadiazoles indicated potential antiviral activity against various viral strains . Although specific data for this compound is limited in this context, the structural similarities suggest it may possess comparable activity.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of thiadiazole derivatives. Variations in substituents on the thiadiazole ring or benzamide moiety can significantly influence biological outcomes.

Key Findings:

  • Para vs Ortho Substitution: Shifting groups from para to ortho positions on the benzene ring has been shown to enhance cytotoxicity.
  • Lipophilicity: Increasing lipophilicity through structural modifications correlates with improved cell membrane permeability and bioavailability .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide, and how do reaction conditions influence yield?

  • Methodology : The compound is typically synthesized via cyclocondensation of 4-chlorobenzoic acid derivatives with thiosemicarbazide in the presence of POCl₃ as an activating agent. Refluxing in anhydrous ethanol or toluene with catalytic acetic acid (4–6 hours) is common. For example, 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine intermediates are formed first, followed by amidation with 3,5-dimethoxybenzoyl chloride . Yield optimization requires strict control of stoichiometry (1:1 molar ratio), solvent polarity, and temperature (80–100°C). Evidence shows yields range from 60–80% depending on purification methods (e.g., recrystallization in acetone vs. column chromatography) .

Q. Which spectroscopic and crystallographic techniques are critical for structural validation of this compound?

  • Methodology :

  • X-ray crystallography : Resolves bond lengths (e.g., C–N: 1.33 Å, C–S: 1.71 Å) and confirms planarity of the thiadiazole ring. Intramolecular hydrogen bonds (e.g., C–H···N) stabilize the crystal lattice .
  • NMR/IR : Key signals include thiadiazole C=S stretch at ~1250 cm⁻¹ (IR) and aromatic proton resonances at δ 7.2–8.1 ppm (¹H-NMR). ¹³C-NMR confirms methoxy groups (δ 55–60 ppm) .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 390–415) and fragmentation patterns validate molecular weight and substituent positions .

Q. How are preliminary biological activities screened for this compound?

  • Methodology : In vitro assays against bacterial/fungal strains (e.g., S. aureus, C. albicans) using microdilution (MIC determination). Cytotoxicity is assessed via MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Similar 1,3,4-thiadiazole derivatives show IC₅₀ values of 5–20 µM, suggesting antiproliferative potential .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) resolve discrepancies between observed and calculated structural parameters?

  • Methodology : Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level predicts bond angles and vibrational frequencies. For example, calculated vs. experimental C–S bond lengths show <0.02 Å deviation. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., π-stacking, H-bonding) influencing crystal packing .

Q. What strategies optimize regioselectivity in derivatization reactions (e.g., introducing substituents to the thiadiazole ring)?

  • Methodology : Use directing groups (e.g., –NH₂) to control electrophilic substitution. For example, reacting 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine with benzaldehyde derivatives under acidic conditions (glacial acetic acid) yields Schiff bases. TLC monitoring ensures single-product formation .

Q. How do supramolecular interactions (e.g., hydrogen bonding, π-stacking) influence solubility and bioavailability?

  • Methodology : Crystal structure analysis reveals layered packing via C–H···N bonds, reducing aqueous solubility. Co-crystallization with cyclodextrins or PEG-based excipients improves dissolution rates. Solubility parameters (Hansen, HSPiP) guide solvent selection for formulation .

Q. What experimental and computational approaches elucidate structure-activity relationships (SAR) for antimicrobial activity?

  • Methodology :

  • SAR : Synthesize analogs with varied substituents (e.g., –OCH₃ → –CF₃) and test against Gram-positive/-negative panels.
  • Molecular docking : Target enzymes (e.g., E. coli dihydrofolate reductase) to identify binding affinities (ΔG < -8 kcal/mol). QSAR models using Hammett σ constants correlate electronic effects with MIC values .

Q. How can conflicting biological data (e.g., cytotoxicity vs. efficacy) be resolved in preclinical studies?

  • Methodology : Dose-response curves (0.1–100 µM) differentiate selective toxicity. Apoptosis assays (Annexin V/PI staining) confirm mechanism. Compare results across cell lines (e.g., normal vs. cancerous) to validate therapeutic windows .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.